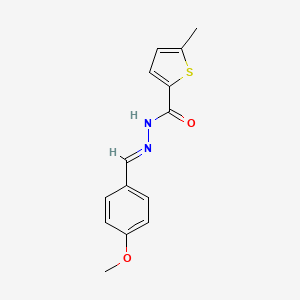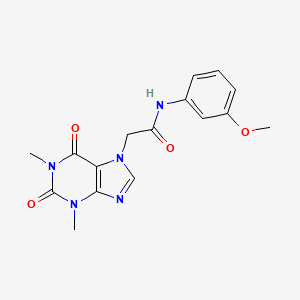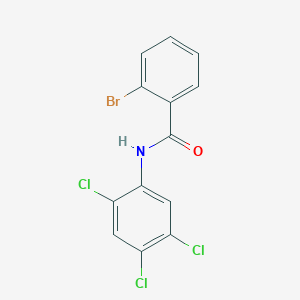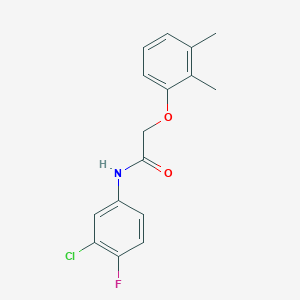
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, also known as CCPH, is a chemical compound that has been widely used in scientific research. It is a hydrazine derivative that has been synthesized for various purposes, including its potential application as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the induction of oxidative stress and mitochondrial dysfunction in cancer cells. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces the production of reactive oxygen species (ROS) and reduces the levels of glutathione, a major antioxidant in cells. This leads to the activation of the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have a range of biochemical and physiological effects. It inhibits the activity of key enzymes involved in cancer cell proliferation and survival, such as AKT and mTOR. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also modulates the expression of genes involved in cell cycle regulation and apoptosis. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy in animal models has not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide. One area of focus is to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, as well as its efficacy in animal models. Another area of research is to elucidate the mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, particularly its effects on mitochondrial function and oxidative stress. Finally, there is a need to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as an anti-inflammatory and antioxidant agent, as well as its potential for other therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-chlorobenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as NMR and IR. The synthesis method has been optimized to improve the yield and purity of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been investigated for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXYTDGGORQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)
amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)